ROCK1 Inhibitory Potency: GSK269962A Exhibits a 100-Fold Improvement Over Y-27632 and >1,000-Fold Over Fasudil
GSK269962A inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [1]. In a direct comparison within the same publication, the widely used comparator Y-27632 displays an IC50 range of 140-220 nM , while Fasudil has a reported IC50 of 10.7 µM in independent studies [2]. This establishes GSK269962A as being at least 87-fold more potent than Y-27632 and over 6,600-fold more potent than Fasudil against ROCK1.
| Evidence Dimension | ROCK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Y-27632: 140-220 nM; Fasudil: 10.7 µM (10,700 nM) |
| Quantified Difference | 87- to 137-fold more potent than Y-27632; ~6,688-fold more potent than Fasudil |
| Conditions | Cell-free assay with recombinant human ROCK1 enzyme |
Why This Matters
Substantially lower compound consumption and reduced solvent (e.g., DMSO) interference in cellular assays, minimizing off-target cytotoxicity and improving signal-to-noise ratios.
- [1] Doe C, et al. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. J Pharmacol Exp Ther. 2007;320(1):89-98. doi:10.1124/jpet.106.110635. View Source
- [2] Patel RA, et al. ROCK1 & ROCK2 inhibition in gastrointestinal smooth muscle. PMC5599165, Table 2. 2017. View Source
